molecular formula C4H6ClN3 B1329872 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-94-5

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B1329872
CAS No.: 56616-94-5
M. Wt: 131.56 g/mol
InChI Key: KYTZKXBCNLOMSF-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is an organic compound with the molecular formula C4H6ClN3. It is a member of the triazole family, which are five-membered ring heterocycles containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-chloro-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTZKXBCNLOMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205189
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-94-5
Record name 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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